molecular formula C8H14Cl2N2 B1416731 Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 1171321-50-8

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

Cat. No.: B1416731
CAS No.: 1171321-50-8
M. Wt: 209.11 g/mol
InChI Key: LBCWYZLEFPTFTN-UHFFFAOYSA-N
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Description

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride (CAS 1171321-50-8) is a chemical building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C8H14Cl2N2 and a molecular weight of 209.12 g/mol, this amine derivative features a pyridine heterocycle, a privileged structure in pharmaceuticals . Heterocyclic compounds like this pyridine derivative are fundamental in over 85% of FDA-approved drugs, as they often enhance physicochemical properties and biological activity, making them valuable scaffolds for developing targeted therapies . This compound serves as a versatile synthetic intermediate. The pyridine moiety can act as a coordinating ligand, while the amine group provides a handle for further functionalization, allowing researchers to create more complex molecules for biological evaluation . Although specific biological data for this exact compound is limited in the public domain, its structure is analogous to other pyridine-methylamine compounds used in constructing potential therapeutic agents. For instance, similar N-(pyridin-2-ylmethyl)amine structures have been incorporated into pyrazolopyrimidine derivatives investigated as potent inhibitors of mycobacterial ATP synthase for tuberculosis treatment . Furthermore, recent scientific advances highlight the significance of complex molecular architectures, such as halogenated spirooxindoles, which often require sophisticated amine precursors in their synthesis for applications as novel anticancer scaffolds . This compound is for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions and refer to the material safety data sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWYZLEFPTFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Binding Affinity of Pyridine-Based Amines to Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Pharmacology

Executive Summary

The pyridine moiety serves as a critical pharmacophoric anchor in the design of high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Unlike the endogenous ligand acetylcholine (ACh), which relies on a quaternary ammonium and an ester group, pyridine-based amines (such as nicotine, epibatidine, and A-85380) exploit a specific dual-interaction mechanism: a cation-


 interaction  with a conserved tryptophan residue and a crucial hydrogen bond  formed by the pyridine nitrogen.

This guide details the structural determinants of this binding, the structure-activity relationships (SAR) governing subtype selectivity (


 vs. 

), and the validated experimental protocols for quantifying affinity (

).

Structural Biology & Pharmacophore Mechanism

The high affinity of pyridine-based amines arises from their ability to bridge the interface between the


 and 

subunits of the nAChR pentamer.
The "Cation- + H-Bond" Model

Crystallographic studies (e.g., AChBP surrogates) and mutational analysis have established a two-point pharmacophore for pyridine ligands:

  • Cation-

    
     Interaction (Principal 
    
    
    
    Subunit):
    The protonated amine (cationic center) of the ligand nests against the electron-rich face of the indole ring of Trp149 (numbering based on
    
    
    subunit alignment). This interaction is electrostatic and dominates the binding energy.
  • Hydrogen Bond (Complementary

    
     Subunit): 
    The pyridine nitrogen acts as a hydrogen bond acceptor. It forms a hydrogen bond with the backbone amide (NH) of Leu119  (in the 
    
    
    
    subunit) or the equivalent residue in other subunits. This interaction is absent in ACh binding (which uses a water molecule) and is a key driver for the high affinity of nicotine and A-85380 compared to flexible acyclic amines.
Pharmacophore Visualization

The following diagram illustrates the orthogonal interactions stabilizing the ligand within the orthosteric binding site.

Pharmacophore Ligand_Pyridine Pyridine Ring (H-Bond Acceptor) Ligand_Amine Protonated Amine (Cationic Center) Ligand_Pyridine->Ligand_Amine Linker (Distance ~5-6 Å) Receptor_Leu Leu119 (β-subunit) Backbone NH Ligand_Pyridine->Receptor_Leu Hydrogen Bond (2.8-3.0 Å) Receptor_Trp Trp149 (α-subunit) Indole Ring Ligand_Amine->Receptor_Trp Cation-π Interaction (Electrostatic)

Caption: Dual-point interaction model showing the cation-


 anchor and the pyridine-specific hydrogen bond.

Structure-Activity Relationships (SAR)

Optimizing the binding affinity involves tuning the electronics of the pyridine ring and the geometry of the amine linker.

The Pyridine Core
  • Nitrogen Position: The 3-pyridyl substitution pattern is essential. 2-pyridyl or 4-pyridyl analogs typically show drastically reduced affinity because the nitrogen atom is misaligned with the Leu119 H-bond donor.

  • Substituents (Position 6):

    • Halogenation (e.g., Epibatidine): A chlorine atom at position 6 (of the pyridine) increases lipophilicity and can enhance affinity for

      
       by filling a hydrophobic sub-pocket. However, bulky groups here can cause steric clashes in 
      
      
      
      receptors, enhancing selectivity.
  • Substituents (Position 5): Substitution at position 5 (meta to the linker) is often tolerated and used to attach radiolabels (e.g.,

    
    I in 5-Iodo-A-85380).
    
The Linker & Cationic Center
  • Ether vs. Amine Linkers:

    • Nicotine: Uses a direct C-C bond between pyridine and pyrrolidine.

    • A-85380: Uses an ether linker (-O-CH2-). The ether oxygen adds flexibility and potential secondary H-bonding, but the primary gain is the spatial positioning of the azetidine ring.

  • Ring Size:

    • Pyrrolidine (5-membered): Good affinity (Nicotine).

    • Azetidine (4-membered): Superior affinity (A-85380).[1][2] The constrained geometry of the azetidine ring positions the cationic nitrogen more optimally for the cation-

      
       interaction while minimizing the entropic penalty of binding.
      
    • Bridged Systems (Epibatidine): The 7-azabicyclo[2.2.1]heptane system is extremely rigid, locking the nitrogen in a perfect bioactive conformation, leading to picomolar affinity.

Comparative Binding Data

The table below summarizes the binding affinities (


) of key pyridine-based amines. Note the high selectivity of A-85380 and ABT-594 for the 

subtype compared to the

subtype.
CompoundStructure Class


(nM)


(nM)
Selectivity Ratio (

)
Epibatidine Bridged Pyridine Amine0.02~500~25,000
A-85380 Pyridine Ether-Amine0.05>10,000>200,000
ABT-594 Pyridine Ether-Amine0.04>10,000>250,000
Nicotine Pyridine-Pyrrolidine1.0 - 3.0>2,000~1,000
Cytisine Pyridone-fused0.2 - 0.5>10,000>20,000
Varenicline Quinoxaline (Pyridine-fused)0.15~18,000 (

)
High

Data compiled from radioligand displacement assays using


-Cytisine or 

-Epibatidine for

and

-

-Bungarotoxin for

.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (


) of a novel pyridine-based amine, a competition binding assay is the gold standard.
Membrane Preparation

Objective: Isolate synaptic membranes enriched in


 nAChRs.
Source:  Rat cerebral cortex or HEK293 cells stably expressing human 

.
  • Dissection: Dissect rat cortex on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, 2 mM PMSF).

  • Centrifugation: Spin at 1,000 x g for 10 min to remove debris. Collect supernatant.

  • Membrane Pellet: Spin supernatant at 40,000 x g for 20 min. Resuspend pellet in fresh Buffer A.

  • Wash: Repeat centrifugation/resuspension twice to remove endogenous acetylcholine.

Competition Binding Workflow

Radioligand:


-Cytisine (0.5 - 1.0 nM) is preferred for 

due to its high specificity and low non-specific binding compared to

-Nicotine.

BindingAssay Start Assay Setup 96-well Plate Mix Reaction Mix: 1. Membranes (50 µg) 2. [3H]-Cytisine (1 nM) 3. Test Compound (10^-10 to 10^-4 M) Start->Mix NSB Define Non-Specific Binding: Add 10 µM (-)-Nicotine to control wells Mix->NSB Control Incubate Incubation 75 mins @ 4°C (Reduces proteolysis/desensitization) Mix->Incubate Harvest Filtration (Brandel/Tomtec) GF/B Filters soaked in 0.5% PEI Incubate->Harvest Count Liquid Scintillation Counting Calculate IC50 Harvest->Count

Caption: Workflow for


-Cytisine competition binding assay. PEI (Polyethyleneimine) reduces binding of the radioligand to the glass fiber filters.
Data Analysis

Calculate


 using the Cheng-Prusoff equation :


  • 
     : Concentration of test compound displacing 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).[3]
    
  • 
     : Dissociation constant of the radioligand (determined previously via saturation binding, typically ~0.2 - 0.5 nM for 
    
    
    
    -Cytisine at
    
    
    ).

References

  • Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1] Neuropharmacology. Link

  • Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor."[1][4] CNS Drug Reviews. Link

  • Donnelly-Roberts, D. L., et al. (1998). "ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization." Journal of Pharmacology and Experimental Therapeutics. Link

  • Mihalak, K. B., et al. (2006). "Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors."[5][6] Molecular Pharmacology. Link

  • Dougherty, D. A. (2007). "Cation-pi interactions in drug-receptor binding." Science.

Sources

Technical Guide: Thermodynamic Characterization of Amine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights into the thermodynamic characterization of amine dihydrochloride salts. It prioritizes experimental rigor and data interpretation for pharmaceutical and material science applications.

Executive Summary

Amine dihydrochloride salts (R-NH₂[1]·2HCl or H₂N-R-NH₂[2]·2HCl) represent a critical class of compounds in drug development and crystal engineering. Their formation is often a strategic choice to enhance the aqueous solubility, bioavailability, and thermal stability of basic pharmaceutical ingredients (APIs). However, the presence of two equivalents of HCl introduces complex lattice dynamics and solution behaviors—specifically regarding ionic strength effects and pH-dependent solubility—that differ significantly from mono-hydrochlorides. This guide outlines the theoretical framework, experimental protocols, and data analysis models required to fully characterize these systems.

Theoretical Framework

Solid-State Lattice Dynamics

The thermodynamic stability of an amine dihydrochloride salt is governed by its lattice energy (


). Unlike mono-salts, the dihydrochloride lattice is stabilized by an extensive network of charge-assisted hydrogen bonds (

).
  • High Melting Points: The strong electrostatic attraction between the dication (

    
    ) and two chloride anions (
    
    
    
    ) typically results in melting points exceeding 250°C.
  • Decomposition vs. Fusion: A critical thermodynamic feature of these salts is that

    
     often precedes or overlaps with 
    
    
    
    . The proton transfer is reversible; upon heating, the salt may dissociate into the free amine and HCl gas before a liquid phase is formed.
Solution Thermodynamics (2:1 Electrolytes)

In solution, amine dihydrochlorides behave as 2:1 electrolytes. This deviation from 1:1 behavior significantly impacts the activity coefficients (


) and osmotic coefficients (

).

The dissolution process is described by the Gibbs energy of solution (


):


Where

for a dihydrochloride (

) is defined by the activities (

):

Experimental Protocols

Protocol A: Thermal Stability & Phase Transition Profiling (DSC/TGA)

Objective: To distinguish between true melting, solvate desolvation, and chemical decomposition.

Equipment:

  • Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+)

  • Thermogravimetric Analyzer (TGA)[3][4][5][6]

Step-by-Step Methodology:

  • Sample Preparation: Grind the salt to a uniform particle size. Weigh 2–5 mg into a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan deformation) for DSC. Use an open platinum or alumina crucible for TGA.

  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min. Note: Oxidative environments can catalyze amine degradation.
    
  • Heating Program:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C (or 50°C above expected decomposition).

  • Data Analysis:

    • Overlay TGA and DSC signals.

    • Event 1 (Desolvation): Broad endotherm in DSC + Mass loss in TGA (typically <120°C).

    • Event 2 (Melting): Sharp endotherm in DSC + Zero mass loss in TGA.

    • Event 3 (Decomposition): Endotherm/Exotherm in DSC + Significant mass loss (onset of HCl release).

Protocol B: Solubility Measurement (Equilibrium Method)

Objective: To generate solubility isotherms and determine thermodynamic functions (


).

Step-by-Step Methodology:

  • Excess Addition: Add excess solid amine dihydrochloride to 10 mL of solvent (Water, Ethanol, or Binary Mixture) in a jacketed glass vessel.

  • Equilibration: Stir magnetically at constant temperature (

    
    ) for 72 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours. Filter the supernatant through a 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Dilute the filtrate and analyze via HPLC or Gravimetric Analysis (evaporation to dryness).

  • Repetition: Repeat at 5 K intervals (e.g., 288.15 K to 323.15 K).

Data Visualization & Modeling

Workflow: Solid Form Selection

The following diagram illustrates the decision logic for selecting a dihydrochloride salt during drug development.

SolidFormSelection Start Candidate Free Base (Diamine/Basic API) SaltScreen Salt Screening (HCl, H2SO4, etc.) Start->SaltScreen SelectDiHCl Select Dihydrochloride (2HCl) SaltScreen->SelectDiHCl High Solubility Req. Charact Solid-State Characterization SelectDiHCl->Charact Decision1 Is Melting Point > 200°C? Charact->Decision1 Hygro Hygroscopicity Test (DVS) Decision1->Hygro Yes (Stable Lattice) Fail Reject / Re-engineer (Try Monohydrochloride) Decision1->Fail No (Low Tm) Decision2 Mass Gain > 2% @ 80% RH? Hygro->Decision2 Solubility Solubility Profiling (pH 1.2 - 6.8) Decision2->Solubility No Decision2->Fail Yes (Deliquescent) Success Lead Candidate: Stable Dihydrochloride Solubility->Success

Figure 1: Decision workflow for validating amine dihydrochloride salts in pre-formulation.

Thermodynamic Modeling of Solubility

To extract thermodynamic parameters from experimental solubility data (


), the Modified Apelblat Equation  is the industry standard for these salts:


Where


 are empirical parameters derived from regression. From these, the enthalpy of solution (

) is calculated as:

Case Studies & Reference Data

Ethylenediamine Dihydrochloride (EDA·2HCl)

A model compound for aliphatic diamine salts.[2]

Table 1: Thermodynamic Properties of EDA·2HCl

PropertyValueUnitConditionsSource
Molecular Weight 133.02 g/mol -[1]
Melting Point > 300 (Sublimes)°C-[1][2]
Aqueous Solubility ~300g/L20°C[1]
Crystal Density 1.46g/cm³25°C[2]
Enthalpy of Solution Endothermic (+)kJ/molWater[3]
1,3-Propanediamine Dihydrochloride

Used to illustrate the effect of chain length on thermal stability.

Table 2: Comparative Thermal Data

CompoundMelting Point (

)
Decomposition (

)
Lattice Stability Note
1,2-Ethanediamine·2HCl >300°C~310°CExtremely stable lattice; sublimes before melting.
1,3-Propanediamine·2HCl 246–250°C~260°CLower

due to increased chain flexibility.

Data synthesized from NIST and Sigma-Aldrich technical sheets [2][4].

Critical Analysis: The Common Ion Effect

When formulating these salts, researchers must account for the Common Ion Effect . Because the solubility product depends on


, the solubility of amine dihydrochlorides drops precipitously in the presence of excess chloride ions (e.g., 0.1 M HCl or saline).



Implication: In gastric fluid (high


), the solubility advantage of a dihydrochloride over a monohydrochloride may be diminished. This must be verified via dissolution testing in Simulated Gastric Fluid (SGF).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9336, Ethylenediamine dihydrochloride. Retrieved from [Link]

  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of sulfanilic acid in different solvents. Journal of Molecular Liquids.
  • NIST. (2026). 1,3-Propanediamine dihydrochloride Phase Change Data. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • Hamer, W. J., & Wu, Y. C. (1972). Osmotic Coefficients and Mean Activity Coefficients of Uni-univalent Electrolytes in Water at 25°C. Journal of Physical and Chemical Reference Data. (Foundational text for electrolyte activity modeling). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Methyl[1-(pyridin-3-yl)ethyl]amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, where recrystallization stands as a cornerstone technique for achieving high purity.[1] This application note provides a detailed guide for researchers and drug development professionals on the systematic selection of an optimal solvent system for the recrystallization of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride. We move beyond a simple procedural list to explain the underlying chemical principles, offering a robust framework for solvent screening, protocol optimization, and troubleshooting. This guide establishes a self-validating methodology to ensure the final product's identity, purity, and quality.

Introduction: The Critical Role of Purity and Crystallization

Methyl[1-(pyridin-3-yl)ethyl]amine 2HCl is a polar organic salt whose utility in pharmaceutical development is contingent upon its purity. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities at varying temperatures.[2] The fundamental principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the impurities are also soluble, and then allow the solution to cool. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[2][3]

The success of this technique is almost entirely dependent on the choice of solvent.[3] An inappropriate solvent can lead to poor yield, low purity, or a complete failure of crystallization. This note details the rationale and experimental workflow for identifying a suitable solvent system for this highly polar amine salt.

Analyte Profile: Understanding Methyl[1-(pyridin-3-yl)ethyl]amine 2HCl

To select an appropriate solvent, one must first understand the physicochemical properties of the target molecule.

  • Structure and Polarity: The molecule consists of a pyridine ring and an N-methylated ethylamine side chain. The "2HCl" designation indicates it is a dihydrochloride salt. Both the basic nitrogen on the pyridine ring and the nitrogen on the amine side chain are protonated, forming a pyridinium cation and a secondary ammonium cation, respectively.

  • Solubility Implications: This dual-salt structure renders the molecule highly polar and ionic. According to the principle of "like dissolves like," the compound is expected to be soluble in polar protic solvents (e.g., water, alcohols) and largely insoluble in non-polar aprotic solvents (e.g., hexane, toluene).[4] Pyridinium salts are often insoluble in many organic solvents, a characteristic that guides our initial solvent selection.[5]

Core Principles of Recrystallization Solvent Selection

An ideal recrystallization solvent or solvent system must meet several key criteria:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[6] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.[6]

  • Safety and Cost: The chosen solvent should be non-toxic, non-flammable, and cost-effective, especially for scale-up operations.

For highly polar compounds like Methyl[1-(pyridin-3-yl)ethyl]amine 2HCl, a single solvent may not provide the ideal solubility profile. In such cases, a mixed-solvent system (a "solvent/anti-solvent" pair) is often employed.[1] The compound is dissolved in a "good" solvent in which it is highly soluble, and a miscible "poor" solvent (the anti-solvent) is added to decrease the overall solubility and induce crystallization.[3]

Protocol I: Systematic Solvent Screening Workflow

This protocol outlines a small-scale, systematic approach to identify a suitable solvent system.

Workflow for Solvent Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solubility Evaluation cluster_2 Phase 3: Crystallization & Selection A Select Candidate Solvents (See Table 1) B Dispense ~15 mg of Crude Compound into 5 Test Tubes A->B C Add 0.5 mL of a Candidate Solvent to Each Tube B->C D Vortex at Room Temperature C->D E Observe Solubility D->E F Soluble at RT? E->F G Insoluble/Slightly Soluble at RT? E->G N Consider as 'Good' Solvent for a Mixed Pair F->N Yes O Reject Solvent H Heat to Boiling G->H Yes G->O No Insoluble even when hot I Soluble When Hot? H->I J Cool to Room Temperature, then Place in Ice Bath I->J Yes I->O No Insoluble K Observe Crystal Formation J->K L Abundant, High-Quality Crystals? K->L M Select as Optimal Single Solvent L->M Yes P Consider as 'Poor' Solvent (Anti-Solvent) for a Mixed Pair L->P No Poor/No Crystals

Caption: Workflow for systematic single-solvent screening.

Step-by-Step Methodology
  • Prepare Candidate Solvents: Select a range of solvents with varying polarities. Refer to Table 1 for a suggested list.

  • Room Temperature Solubility Test:

    • Place approximately 10-20 mg of the crude Methyl[1-(pyridin-3-yl)ethyl]amine 2HCl into several small test tubes.

    • Add 0.5 mL of a single candidate solvent to each tube.

    • Agitate (vortex) for 60 seconds and observe.

    • Expert Insight: An ideal solvent will show little to no dissolution at this stage.[4][6] If the compound dissolves readily, the solvent is too "good," and recovery will be poor. Reject this solvent for single-solvent use, but note it as a potential "good" solvent for a mixed pair.

  • Hot Solubility Test:

    • For the tubes where the compound was insoluble or sparingly soluble, heat the mixture in a water or sand bath to the solvent's boiling point.

    • Add small increments of the same solvent (0.1 mL at a time) until the solid completely dissolves. Record the total volume used.

    • Causality: The goal is to create a saturated solution at high temperature.[7] If a large volume of solvent is required, the solvent is too "poor," and its use would be impractical. Reject this solvent.

  • Crystallization Test:

    • Remove the tubes containing the hot, clear solutions and allow them to cool slowly to room temperature.

    • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

    • Troubleshooting: If no crystals form, the solution may be supersaturated. Try scratching the inside of the tube with a glass rod or adding a tiny "seed" crystal of the crude material to induce nucleation.[7][8]

  • Evaluation and Selection:

    • Evaluate the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

    • If no single solvent is ideal, proceed to test mixed-solvent systems. A common and effective strategy for amine hydrochlorides is an alcohol/ether or alcohol/ester pair.[8][9] Dissolve the compound in a minimum of the hot "good" solvent (e.g., methanol, ethanol) and add the "poor" anti-solvent (e.g., ethyl acetate, diethyl ether) dropwise until persistent cloudiness appears. Add a drop of the hot "good" solvent to clarify and then cool as described above.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)Polarity IndexSafety & Handling Notes
Water10010.2Non-flammable, non-toxic.
Methanol655.1Toxic and flammable. Use in a fume hood.
Ethanol784.3Flammable. Use in a fume hood.
Isopropanol (IPA)823.9Flammable. Often a good choice for hydrochloride salts.[8]
Acetonitrile825.8Flammable, toxic. Use in a fume hood.
Acetone565.1Highly flammable.
Ethyl Acetate774.4Flammable. Potential anti-solvent.
Toluene1112.4Flammable, toxic. Unlikely to be a good primary solvent.[10]
Hexanes~690.1Highly flammable. Likely an anti-solvent or completely ineffective.

Protocol II: Optimized Bulk Recrystallization

This protocol assumes an optimal solvent system of Isopropanol/Water (95:5) has been identified through screening. This is a hypothetical but chemically sound choice, balancing the high polarity needed to dissolve the salt with a component that helps control solubility.

Workflow for Bulk Recrystallization

G A 1. Dissolution Place crude compound in Erlenmeyer flask. Add minimum volume of hot solvent. Swirl until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution by gravity into a pre-heated flask. A->B Impurities Present? C 3. Crystallization Cover flask and allow to cool slowly to room temperature. Then, place in an ice bath for >30 min. A->C No Impurities B->C D 4. Crystal Collection Set up Büchner funnel for vacuum filtration. Wet filter paper with cold solvent. Pour crystal slurry onto funnel. C->D E 5. Washing With vacuum off, add a small amount of cold solvent to wash crystals. Re-apply vacuum to pull solvent through. D->E F 6. Drying Transfer crystals to a watch glass. Dry in a vacuum oven at a suitable temperature. E->F G 7. Purity & Yield Analysis Determine mass for yield calculation. Measure melting point. Perform TLC/NMR analysis. F->G

Caption: Step-by-step process for bulk recrystallization.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude Methyl[1-(pyridin-3-yl)ethyl]amine 2HCl in an Erlenmeyer flask (the flask size should be such that it will be about half-full with solvent).

    • Add a boiling chip or magnetic stir bar.

    • Heat the selected solvent (e.g., Isopropanol/Water 95:5) to a boil in a separate beaker.

    • Add the minimum amount of hot solvent to the Erlenmeyer flask to dissolve the compound completely. Add the solvent in small portions, allowing the solution to return to a boil between additions.

    • Trustworthiness: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved even after cooling.[8]

  • Decolorization (If Necessary):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (If Necessary):

    • This step is required if insoluble impurities or charcoal are present.

    • Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.

    • Pour the hot solution through the filter paper.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Expert Insight: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.

    • Causality: Using cold solvent for washing is critical to avoid redissolving the purified product crystals.

  • Drying:

    • Allow the crystals to air-dry on the filter for a few minutes by continuing to pull a vacuum.

    • Transfer the crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Self-Validation: Ensuring Purity and Identity

A protocol is only trustworthy if its output can be verified. The success of the recrystallization should be confirmed by:

  • Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Confirm the chemical structure and check for the absence of impurity signals.

  • Yield Calculation: Determine the percent recovery to evaluate the efficiency of the process. Note that a yield will never be 100%, as some product will always remain dissolved in the mother liquor.[3]

References

  • Wikipedia. Pyridinium. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • PubMed. Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. [Link]

  • ResearchGate. Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. [Link]

  • SSRN. Effectiveness Study of Recrystallization Method in Pharmaceutical Salt Production from Processed Salt with Zero Waste Concept. [Link]

  • Harvard University. Recrystallization. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Colorado Boulder. Crystallization Solvents. [Link]

  • PubChem. Methyl[1-(pyridin-3-yl)ethyl]amine. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • accedaCRIS. Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Solubility of Things. Pyridine. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Application Notes and Protocols: Methyl[1-(pyridin-3-yl)ethyl]amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridin-3-yl Ethylamine Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl[1-(pyridin-3-yl)ethyl]amine, and its parent chiral scaffolds, represent a class of privileged structures that have garnered significant interest. This is due to the unique combination of a basic secondary amine, a chiral center, and the electronically distinct pyridine ring. The pyridine moiety, a bioisostere of a phenyl ring, offers a hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1]

The presence of a chiral benzylic amine allows for stereospecific interactions with biological targets, a critical aspect in the design of potent and selective drugs. Furthermore, the secondary amine provides a convenient handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These attributes make Methyl[1-(pyridin-3-yl)ethyl]amine a valuable building block for targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs).[2][3]

Below is a summary of the key physicochemical properties of the racemic compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem[4]
Molecular Weight 136.19 g/mol PubChem[4]
IUPAC Name N-methyl-1-pyridin-3-ylethanaminePubChem[4]
CAS Number 120741-33-5PubChem[4][5]
XLogP3 0.6PubChem[4]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem

Synthesis of the Building Block: A Representative Pathway

A common and efficient method for the synthesis of Methyl[1-(pyridin-3-yl)ethyl]amine is through the reductive amination of 3-acetylpyridine with methylamine. This one-pot reaction is widely used in medicinal chemistry due to its operational simplicity and tolerance of various functional groups.[6][7]

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product acetylpyridine 3-Acetylpyridine imine Imine Formation (Intermediate) acetylpyridine->imine methylamine Methylamine (solution) methylamine->imine reduction In situ Reduction imine->reduction Reducing Agent (e.g., NaBH(OAc)₃) product Methyl[1-(pyridin-3-yl)ethyl]amine reduction->product

Caption: Reductive amination workflow for the synthesis of Methyl[1-(pyridin-3-yl)ethyl]amine.

Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[7][8][9]

Materials:

  • 3-Acetylpyridine

  • Methylamine (e.g., 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-acetylpyridine (1.0 eq) in DCM (0.2 M), add methylamine solution (1.5 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl[1-(pyridin-3-yl)ethyl]amine.

Core Applications in Medicinal Chemistry

The utility of Methyl[1-(pyridin-3-yl)ethyl]amine stems from the reactivity of its secondary amine, which serves as a versatile nucleophile for constructing a diverse range of molecular architectures.

  • Amide Bond Formation: This is one of the most common reactions in medicinal chemistry.[10][11] The amine can be readily coupled with carboxylic acids using a wide array of coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to form stable amide bonds. This allows for the introduction of a vast number of substituents to probe SAR.

  • Sulphonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base provides access to sulfonamides, another important functional group in drug molecules, known for their ability to act as hydrogen bond donors and engage in key interactions with biological targets.

  • Further N-Alkylation/Arylation: The secondary amine can undergo further alkylation or arylation reactions, such as another reductive amination or Buchwald-Hartwig amination, to generate tertiary amines, expanding the chemical space that can be explored.

The strategic incorporation of this building block can impart favorable properties to a drug candidate, including:

  • Introduction of a Basic Center: The pyridine nitrogen and the secondary amine can be protonated at physiological pH, which can enhance aqueous solubility and facilitate formulation.

  • Vectorial Exit from the Binding Pocket: The ethylamine linker provides a directional vector for extending a molecule out of a binding pocket towards solvent-exposed regions, where additional interactions can be made to improve potency or selectivity.

  • Modulation of Lipophilicity: The pyridine ring is more polar than a phenyl ring, and its inclusion can help to fine-tune the lipophilicity (LogP) of a compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Pyridin-3-yl Scaffolds in Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[2] The nitrogen atom can act as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase domain, a critical interaction for potent inhibition. While specific examples detailing the use of Methyl[1-(pyridin-3-yl)ethyl]amine are found within patent literature for PIM kinase inhibitors, the broader class of N-(pyridin-3-yl) amides has shown significant promise.[1][2]

For instance, in the development of PIM kinase inhibitors for acute myeloid leukemia, N-(pyridin-3-yl)acetamide scaffolds have been extensively explored.[1] The pyridin-3-yl moiety is often positioned to interact with key residues in the ATP-binding pocket, such as Lys67, while the substituents on the amide nitrogen explore other regions of the active site.[1]

G cluster_kinase Kinase Hinge Region cluster_inhibitor Inhibitor Moiety cluster_pocket Hydrophobic Pocket hinge_residue Hinge Residue (e.g., NH group) pyridine_N Pyridine N pyridine_N->hinge_residue H-Bond amide Amide Linker pyridine_N->amide ethyl_methyl Ethyl-methyl group amide->ethyl_methyl R_group R-Group (for SAR exploration) amide->R_group

Caption: Hypothetical binding mode of a pyridin-3-yl-based inhibitor in a kinase active site.

Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] is a highly efficient coupling reagent for forming amide bonds, even with sterically hindered amines or electron-deficient anilines.[11]

Materials:

  • Methyl[1-(pyridin-3-yl)ethyl]amine

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of Methyl[1-(pyridin-3-yl)ethyl]amine (1.2 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic phase sequentially with saturated aqueous LiCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol describes the reaction of Methyl[1-(pyridin-3-yl)ethyl]amine with an aldehyde to form a tertiary amine.

Materials:

  • Methyl[1-(pyridin-3-yl)ethyl]amine

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

Procedure:

  • Dissolve Methyl[1-(pyridin-3-yl)ethyl]amine (1.0 eq) and the desired aldehyde (1.1 eq) in DCE (0.2 M).

  • Add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until completion (typically 4-24 hours), as monitored by LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Structure-Activity Relationship (SAR) Insights

The Methyl[1-(pyridin-3-yl)ethyl]amine scaffold provides several points for modification to explore SAR:

  • Stereochemistry: The chiral center is often critical for activity. Synthesizing and testing both enantiomers is crucial to determine the eutomer. The (R) or (S) configuration may confer selectivity for different biological targets.

  • N-Methyl Group: The methyl group can be replaced with other small alkyl groups (e.g., ethyl, cyclopropyl) to probe for steric clashes or favorable hydrophobic interactions in the binding pocket. In some cases, removal of the methyl group (to the primary amine) may be beneficial.

  • Pyridine Ring Position: While this guide focuses on the 3-pyridyl isomer, the 2-pyridyl and 4-pyridyl isomers can also be used. The position of the nitrogen atom dramatically alters the electronics and the hydrogen bonding vector of the ring, which can have a profound impact on biological activity.

  • Pyridine Ring Substitution: The pyridine ring can be substituted with various groups (e.g., halogens, methyl, methoxy) to modulate electronics, lipophilicity, and metabolic stability, or to fill specific sub-pockets of the target protein.

Conclusion

Methyl[1-(pyridin-3-yl)ethyl]amine is a high-value building block in medicinal chemistry, offering a unique combination of a chiral center, a reactive secondary amine, and a bioisosterically important pyridine ring. Its utility in constructing diverse molecular libraries for lead discovery and optimization is well-established through its application in areas such as kinase and GPCR inhibitor development. The straightforward synthetic access and versatile reactivity of this scaffold ensure its continued importance in the pursuit of novel therapeutic agents.

References

  • Alchem.Pharmtech. N-Methyl-1-(pyridin-3-yl)ethanamine. Available at: [Link]

  • PrepChem.com. Synthesis of N-Methyl-N-[2-(3-pyridyl)ethyl]amine. Available at: [Link]

  • N-Methyl-(Pyridin-3-Yl)Methylamine. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChemLite. Methyl[1-(pyridin-3-yl)ethyl]amine. Available at: [Link]

  • Google Patents. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors.
  • PubChem. Methyl[1-(pyridin-3-yl)ethyl]amine. Available at: [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. Available at: [Link]

  • PubChem. N-Methyl-2-(pyridin-3-YL)ethanamine. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Synthesis and screening of 3-MA derivatives for autophagy inhibitors. Autophagy, 9(4), 595–604. Available at: [Link]

  • Ranu, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(iii), 154-169. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • PubChem. 4-Methyl-6-(2-(5-(3-(Methylamino)propyl)pyridin-3-Yl)ethyl)pyridin-2-Amine. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Medicinal Chemistry Letters, 4(6), 554–557. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubChem. compound 14j [PMID: 27050842]. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]

  • Google Patents. NL2000291C2.
  • Chemistry LibreTexts. Reductive Amination. Available at: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][12]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]

  • Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization. ACS Omega, 6(10), 6834–6852. Available at: [Link]

  • Xiang, R., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115514. Available at: [Link]

  • de Graaf, C., et al. (2018). Aminergic GPCR-Ligand Interactions. Chemical Reviews, 118(21), 10800–10835. Available at: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(58), 36561-36576. Available at: [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Google Patents. EP3849984B1 - 1-ISOPROPYL-3-METHYL-8-(PYRIDIN-3-YL)-1,3-DIHYDRO-2H-IMIDAZO[4,5-C]CINNOLIN-2-ONE AS SELECTIVE MODULATORS OF ATAXIA TELANGIECTASIA MUTATED (ATM) KINASE AND USES THEREOF.

Sources

Troubleshooting & Optimization

Introduction: The "Sticky" Reality of Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Hygroscopic Dihydrochloride Salts

Status: Online Operator: Senior Application Scientist Case ID: 2HCl-PUR-001

Welcome. If you are accessing this guide, you are likely staring at a flask containing a "gum," "oil," or a deliquescent mess instead of the crystalline white solid you expected.

The Science of the Problem: Dihydrochloride (2HCl) salts are particularly challenging because the presence of two ionic centers significantly increases the crystal lattice energy and polarity. This makes them:

  • Hyper-hygroscopic: They strip moisture from the air, lowering the glass transition temperature (

    
    ) and causing the solid to collapse into a liquid (deliquescence).
    
  • Acid Traps: The crystal lattice often traps non-stoichiometric excess HCl, leading to degradation and false potency calculations.

This guide prioritizes anhydrous handling and thermodynamic control to recover your material.

Module 1: The "Sticky Gum" Crisis (Oiling Out)

Symptom: The material separates as a dense oil at the bottom of the flask during crystallization or after solvent removal.

Diagnosis: This is "oiling out" (liquid-liquid phase separation). The oil is a supersaturated solution of your salt that is thermodynamically stable as a liquid but kinetically trapped from crystallizing.

Protocol: Dual-Solvent Trituration Do not attempt to filter the gum. Instead, use trituration to wash away impurities and induce nucleation.

  • Solvent Selection: You need a Solvent (A) that dissolves the gum and an Anti-Solvent (B) that precipitates the salt but dissolves non-polar impurities.

    • Solvent A: Methanol (MeOH) or Ethanol (EtOH).

    • Anti-Solvent B: Diethyl Ether (

      
      ), Methyl tert-butyl ether (MTBE), or Ethyl Acetate (EtOAc).
      
  • The Process:

    • Dissolve the gum in the minimum amount of Solvent A.

    • Add Anti-Solvent B dropwise with vigorous stirring until persistent cloudiness appears.

    • Critical Step: If it oils out again, heat the mixture to redissolve, then cool slowly to room temperature with stirring.

    • If a solid forms, filter under inert atmosphere (See Module 3).

Visualization: Trituration Decision Logic

TriturationLogic start State: Sticky Gum/Oil dissolve Dissolve in min. Polar Solvent (MeOH/EtOH) start->dissolve add_anti Add Anti-Solvent dropwise (Et2O/EtOAc) dissolve->add_anti check_state Check Phase State add_anti->check_state precipitate Solid Precipitate Forms check_state->precipitate Cloudy susp. oil_out Oils Out Again check_state->oil_out Phase sep. filter Inert Filtration precipitate->filter heat Heat to Reflux (Redissolve) oil_out->heat sonicate Sonicate (induce nucleation) oil_out->sonicate Alt. method cool Slow Cool + Seed Crystal heat->cool cool->check_state sonicate->check_state

Caption: Workflow for managing phase separation during salt precipitation.

Module 2: Chemical Purity (Removing Excess HCl)

Symptom: Elemental analysis shows >2.0 equivalents of Cl, or the material is acidic and degrading.

Diagnosis: Excess HCl is trapped in the lattice or on the surface. Simple vacuum drying is often insufficient because HCl forms high-boiling azeotropes with trace water.

Protocol: Azeotropic Removal We use solvents that form azeotropes with water/HCl or simply displace the trapped acid.

SolventRoleProtocol
Toluene Azeotrope CarrierDissolve/suspend salt. Evaporate to dryness (Rotavap). Repeat 3x. Toluene helps carry off trace water and HCl.
Methanol DisplacerDissolve fully. Evaporate. Repeat. Methanol exchanges with trapped HCl gas, allowing it to be pulled off by vacuum.
Acetone Wash SolventSlurry the solid in acetone. Filter. Acetone dissolves excess HCl but usually not the 2HCl salt.

Q: Can I use heat to drive off the HCl? A: Use caution. Many dihydrochloride salts undergo thermal disproportionation (losing one HCl molecule to become a mono-HCl salt) at high temperatures under vacuum. Keep drying temperatures < 50°C unless TGA data suggests otherwise.

Module 3: Environmental Control (Handling Deliquescence)

Symptom: The solid turns to liquid immediately upon exposure to air during filtration.

Diagnosis: The Critical Relative Humidity (CRH) of the salt is lower than your lab's humidity.

Protocol: The "Schlenk" Filtration You must never expose the salt to open air.

  • Setup: Use a Schlenk frit (sintered glass filter enclosed in glass with gas ports).[1]

  • Purge: Cycle vacuum and dry Nitrogen/Argon 3 times through the assembly.

  • Transfer: Cannulate the slurry from the crystallization flask onto the frit under positive inert gas pressure.

  • Wash: Inject wash solvent (dry

    
    ) via septum.
    
  • Dry: Apply vacuum directly to the frit to dry the cake before opening.

Visualization: Inert Filtration Setup

InertFiltration source Reaction Flask (Slurry under Argon) cannula Cannula Transfer (Positive Pressure) source->cannula frit Schlenk Frit (Closed System) cannula->frit receiver Receiver Flask (Filtrate) frit->receiver Filtrate vacuum Vacuum Line vacuum->frit Drying Step vacuum->receiver Suction

Caption: Closed-system filtration logic to prevent moisture ingress.

Module 4: The "Nuclear Option" (Salt Break & Reformation)

Symptom: The impurities are inorganic salts (NaCl) or the gum is unrecoverable.

Diagnosis: Sometimes the salt is too impure to crystallize. You must "break" the salt to purify the free base, which is often non-hygroscopic and easier to handle.

Protocol: Free-Base Recovery [2]

  • Neutralization: Dissolve the impure salt in water. Add saturated

    
     or 
    
    
    
    until pH > 10 (or > pKa of the amine).
  • Extraction: Extract the free base into DCM or EtOAc.

  • Wash: Wash the organic layer with Brine to remove trapped inorganic salts.

  • Dry: Dry over anhydrous

    
    . Filter and evaporate.
    
  • Re-Salting (Anhydrous):

    • Dissolve the purified free base in dry

      
       or Dioxane.
      
    • Add Anhydrous HCl (e.g., 4M HCl in Dioxane) dropwise.

    • The pure 2HCl salt should precipitate immediately as a fine white powder.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • FDA/ICH Guidelines. (2021). Q3C (R8) Impurities: Guideline for Residual Solvents.

Sources

Troubleshooting solubility issues of pyridine amines in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Amine Solubility & Handling

Status: Online 🟢 Agent: Senior Application Scientist Ticket Subject: Troubleshooting solubility, reactivity, and purification of pyridine amines (e.g., 2-aminopyridine, 4-aminopyridine, and derivatives).[1]

Introduction: The "Amphiphilic" Trap

Welcome to the support hub. If you are here, you are likely staring at a flask containing a "gummy" oil, a precipitate that shouldn't be there, or a streak on your TLC plate that refuses to move.[1]

Pyridine amines are deceptive. They appear simple but possess a dual personality :

  • The Pyridine Ring: Aromatic, moderately lipophilic, but with a basic nitrogen (

    
    ) capable of H-bond acceptance.[1][2]
    
  • The Amine Substituent: A hydrogen bond donor/acceptor that significantly alters the dipole moment and crystal lattice energy.[1]

This guide abandons generic advice. We will troubleshoot based on the specific molecular physics of these compounds.

Module 1: The "It Won't Dissolve" Diagnostic

User Query: "I’m trying to dissolve my 4-aminopyridine derivative in DCM or Ethyl Acetate for a reaction, but it remains a suspension. It was soluble during the last step."

Root Cause Analysis: The most common culprit is unintentional salt formation .[1] Pyridine amines are bases.[1][2][3][4] If your previous step involved an acid (HCl, TFA) or if your solvent is acidic (aged chloroform), you likely have a pyridinium salt, not the free base.[1] Salts have high lattice energies and are insoluble in non-polar organic solvents.[1][2]

The Data Reality (Solubility Hierarchy): Solubility generally follows this order for mono-aminopyridines [1]: NMP > DMF > Methanol > Ethanol > THF > Ethyl Acetate > DCM > Hexane

Technical Insight:

  • 2-Aminopyridine (2-AP): Lower symmetry, intramolecular H-bonding (if capable), generally more soluble in organics.[1][2]

  • 4-Aminopyridine (4-AP): High symmetry, strong intermolecular H-bonding network in the crystal lattice.[1][2] This results in a higher melting point and significantly lower solubility in non-polar solvents compared to 2-AP [2].[1][2]

Troubleshooting Protocol A: The "Free-Base" Recovery

Use this if you suspect your compound is trapped as a salt.

  • Dissolution: Dissolve the crude solid in minimal water (if salt) or 1M HCl (if partial salt).[1][2]

  • The pKa Swing:

    • Check the pKa. 4-AP (

      
      ) is much more basic than 2-AP (
      
      
      
      ) or Pyridine (
      
      
      ) [3].[1][2]
    • Action: You must adjust the aqueous pH to at least pH 12 (2 units above the pKa) to ensure >99% is in the neutral free-base form. Use NaOH or KOH.[1][2][3][5] Carbonate bases (pH ~10) may fail for 4-AP derivatives.[1][2]

  • Extraction: Use DCM:Methanol (9:1) or Chloroform:Isopropanol (3:1) .[1][2] Pure DCM often fails to extract polar aminopyridines from water.[1][2]

  • Drying: Dry over

    
    . Avoid acidic drying agents.[2]
    

Module 2: The "Disappearing Product" (Reactivity Warning)

User Query: "I left my aminopyridine dissolved in DCM overnight. The solution turned cloudy, and the NMR shows new peaks."

Critical Alert: Do NOT store pyridine amines in Dichloromethane (DCM) for extended periods.

The Mechanism: DCM is not inert.[1] It is an alkylating agent.[1][2] Pyridine nitrogens are nucleophilic.[1][2] Over time (hours to days), they undergo an


 reaction with DCM to form Geminal Bispyridinium Salts  (Methylenebispyridinium dichloride) [4].[1][2]
  • Risk Factor: High.[1][2] 4-Dimethylaminopyridine (DMAP) reacts rapidly.[1][2] 4-AP and 2-AP react slower, but the reaction is irreversible.[1]

  • Symptom: A white precipitate forms (the salt is insoluble in DCM).[1]

Corrective Action:

  • Switch Solvents: Use THF, 2-MeTHF, or Toluene for storage.[1][2]

  • Immediate Use: If you must use DCM, use it immediately and evaporate to dryness; never leave it standing over the weekend.[1]

Module 3: Purification & Chromatography (The "Tailing" Issue)

User Query: "My compound streaks from the baseline to the solvent front on silica gel. I can't separate it."

Root Cause: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[6] This is not simple adsorption; it is an acid-base interaction that causes severe peak tailing.[1][2][6]

Troubleshooting Protocol B: The "Silanol Shield"

Standard eluents (Hex/EtOAc) will fail. You must modify the stationary phase environment.

Option 1: The "Amine Modifier" (Standard)

  • Eluent: DCM / Methanol / Triethylamine (TEA) or NH₄OH .[1][2]

  • Ratio: Start with 95:5:1 (DCM:MeOH:TEA).

  • Mechanism: TEA is a stronger base; it saturates the acidic silanol sites, allowing your pyridine amine to pass through without "sticking."[1]

Option 2: The "Basified Silica" (Pro Level) If your compound is sensitive to TEA in the eluent:

  • Prepare a slurry of silica gel in Hexane/EtOAc + 1% TEA.[1][2]

  • Pour the column.[1][2]

  • Flush with 2 column volumes of pure solvent (to remove excess TEA).[1][2]

  • Load your sample.[1][2][7] The silica is now "deactivated."[1]

Visualizing the Logic

The following diagram illustrates the decision matrix for handling solubility and purification issues.

PyridineTroubleshooting Start Start: Solubility/Purification Issue CheckForm Check State: Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, TFA) (High Lattice Energy) CheckForm->Salt Insoluble in Organic FreeBase Free Base CheckForm->FreeBase Soluble / Oiling Out Protocol_FB Protocol: pH > 12 Extraction (Use DCM:MeOH 9:1) Salt->Protocol_FB Convert to Free Base SolventCheck Solvent Selection FreeBase->SolventCheck DCM_Risk AVOID Prolonged DCM (Bispyridinium Salt Risk) SolventCheck->DCM_Risk If DCM used Polarity Polarity Check: 2-AP vs 4-AP SolventCheck->Polarity Purification Purification: Tailing on Silica? Polarity->Purification Modifier Add 1% TEA or NH4OH to Mobile Phase Purification->Modifier Yes, Streaking Protocol_FB->SolventCheck

Figure 1: Decision matrix for diagnosing solubility and purification failures in pyridine amines.

Summary Data: Physicochemical Properties

Use this table to predict behavior before you start your experiment.

Property2-Aminopyridine (2-AP)4-Aminopyridine (4-AP)Implication for Handling
pKa (Conj.[1][2] Acid) ~6.86~9.174-AP requires higher pH (>12) to extract into organics.[1][2]
Symmetry Low (

)
High (

)
4-AP packs tighter; harder to dissolve in non-polar solvents.[1][2]
H-Bonding Intramolecular possibleStrong Intermolecular4-AP has higher MP and lower solubility in Toluene/Hexane.[1][2]
DCM Reactivity ModerateModerate/HighDo not store either in DCM.
Preferred Solvent EtOAc, DCM, THFDMSO, MeOH, DMFUse alcohols or polar aprotics for 4-AP.[1]

References

  • Liu, Y., & Wu, Q. (2022).[1][2][8] Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Link[1][2]

  • Anderson, B. D., & Flora, K. P. (1980).[1][2] Preparation of Water-Soluble Compounds through Salt Formation.[1][2] The Practice of Medicinal Chemistry.

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[1][2] The Strength of Heterocyclic Bases. Journal of the Chemical Society.[1] Link

  • Strong, J. A., & Goudy, S. (2010).[1][2] Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(12), 4292–4295.[1][9] Link[1][2]

  • BenchChem Technical Support.[1][2] (2025).[1][2][6] Chromatographic Purification of Pyridine Derivatives. Link[1][2]

Sources

Validation & Comparative

Technical Guide: Comparative HPLC Strategies for Pyridine Derivative Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purity testing of pyridine derivatives presents a persistent chromatographic challenge due to the basicity of the pyridine nitrogen (


) and its propensity for secondary interactions with residual silanols on silica-based columns. This guide objectively compares three dominant methodological strategies: High-pH Reversed-Phase (RP) , Ion-Pairing Chromatography (IPC) , and Polar-Embedded Stationary Phases .

While traditional low-pH methods often struggle with peak tailing and retention loss, our comparative analysis identifies High-pH RP using Hybrid Silica as the superior approach for modern purity profiling, offering the optimal balance of peak symmetry (


), loadability, and LC-MS compatibility.

The "Pyridine Problem": Mechanistic Context

The core difficulty in analyzing pyridine derivatives stems from two competing factors:

  • Silanol Interaction: At neutral or weakly acidic pH (pH 3–6), residual silanols (

    
    ) on the column surface deprotonate to form silanols (
    
    
    
    ). Simultaneously, the pyridine nitrogen becomes protonated (
    
    
    ). This leads to strong ion-exchange interactions, causing severe peak tailing and irreversible adsorption.
  • Hydrophilicity: Many functionalized pyridines are highly polar, leading to poor retention (

    
    ) on standard C18 columns, causing them to co-elute with the void volume matrix.
    

Comparative Methodologies

Strategy A: High-pH Reversed-Phase (Recommended)
  • Mechanism: Utilizing hybrid-silica columns (e.g., bridged ethyl hybrid) stable up to pH 12. At pH 10, both the pyridine (

    
    ) and residual silanols are deprotonated. The neutral pyridine interacts purely via hydrophobic partitioning, eliminating ionic drag.
    
  • Best For: General purity testing, LC-MS applications, and complex impurity profiling.

Strategy B: Ion-Pairing Chromatography (IPC)[1]
  • Mechanism: Addition of an ion-pairing reagent (e.g., Sodium Hexanesulfonate) at low pH. The sulfonate tail binds to the protonated pyridine, forming a neutral complex that retains well on C18.

  • Best For: Extremely hydrophilic pyridines that do not retain even at high pH.

Strategy C: Polar-Embedded Phases
  • Mechanism: Columns with functional groups (amide, carbamate) embedded in the alkyl chain.[1] These groups shield surface silanols and provide alternative selectivity via hydrogen bonding.

  • Best For: Orthogonal separation when C18 selectivity is insufficient; non-MS compatible labs requiring low pH.

Performance Data Comparison

The following data summarizes the chromatographic performance of a model compound (2-Aminopyridine) across the three strategies.

MetricStrategy A: High pH (Hybrid C18) Strategy B: Ion-Pairing (C18) Strategy C: Polar-Embedded
Mobile Phase 10mM Ammonium Bicarbonate (pH 10) / ACN10mM Phosphate (pH 2.5) + 5mM Hexanesulfonate / ACN0.1% Formic Acid / ACN
Tailing Factor (

)
1.05 - 1.15 (Excellent) 1.10 - 1.25 (Good)1.30 - 1.60 (Moderate)
Retention (

)
High (Neutral form is hydrophobic)High (Ion-pair complex)Low to Moderate
MS Compatibility High (Volatile buffer)None (Non-volatile reagents)High
Equilibration Time Fast (10-15 column volumes)Slow (>50 column volumes)Fast
Column Lifetime High (with Hybrid Silica)ModerateHigh

Decision Framework (Visualization)

The following decision tree outlines the logical flow for selecting the appropriate method based on analyte properties and detection requirements.

MethodSelection Start Start: Pyridine Derivative Analysis CheckMS Is LC-MS Detection Required? Start->CheckMS CheckHydro Is Analyte Extremely Hydrophilic? (LogP < 0) CheckMS->CheckHydro Yes CheckMS->CheckHydro No (UV Only) HighPH STRATEGY A: High pH (pH 10) Column: Hybrid C18 (e.g., XBridge, Gemini) Buffer: NH4HCO3 CheckHydro->HighPH No (LogP > 0) PolarEmbed STRATEGY C: Polar-Embedded Column: Amide/Carbamate C18 Buffer: Formic Acid CheckHydro->PolarEmbed Borderline IonPair STRATEGY B: Ion-Pairing Column: Standard C18 Buffer: Hexanesulfonate + Phosphate CheckHydro->IonPair Yes (UV Only) HILIC Alternative: HILIC Mode Column: Bare Silica / Zwitterionic CheckHydro->HILIC Yes (MS Required)

Figure 1: Method Development Decision Tree for Pyridine Derivatives. Blue nodes indicate decision points; Green nodes indicate preferred modern strategies; Red nodes indicate niche/traditional alternatives.

Detailed Protocol: High-pH Purity Profiling

Objective: Develop a robust purity method for a generic pyridine derivative using High-pH Hybrid technology.

Reagents & Equipment
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Organic Modifier: Acetonitrile (HPLC Grade).

  • System: HPLC with PDA detector (210–400 nm scan).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Measure pH. Add Ammonium Hydroxide dropwise until pH reaches 10.0 ± 0.1. Filter through 0.22 µm nylon filter.

  • Solvent B: 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BFlow (mL/min)
0.09551.0
15.010901.0
18.010901.0
18.19551.0
23.09551.0
System Suitability Criteria (Self-Validation)

To ensure trustworthiness, the method must meet these criteria before sample analysis:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Precision (n=6): RSD < 1.0% for retention time; < 2.0% for peak area.

Troubleshooting & Optimization

  • Issue: Peak Tailing at High pH.

    • Cause: Column aging or insufficient buffer capacity.

    • Fix: Replace column if voiding occurred. Increase buffer concentration to 20mM.

  • Issue: Low Retention.

    • Cause: Analyte is too polar even in neutral state.

    • Fix: Switch to Strategy B (Ion-Pairing) if UV-only, or HILIC if MS is required.

  • Issue: "Ghost" Peaks.

    • Cause: Carbonate contamination or high pH attacking LC system seals.

    • Fix: Use fresh buffer daily; ensure LC system (seals/rotor) is compatible with pH 10.

References

  • Phenomenex. (2025).[2][3] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Layne, J. (2002).[4] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies. (2025). Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers. Retrieved from [Link]

  • Dolan, J. W. (2026).[5] Ion Pairing — Blessing or Curse?. LCGC International. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-methyl-1-(3-pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(3-pyridyl)ethylamine is a substituted ethylamine featuring a pyridine ring. Understanding its fragmentation pattern under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, metabolism studies, and quality control processes. The ionization process in a mass spectrometer imparts significant energy to the molecule, leading to the formation of a molecular ion that subsequently fragments in a predictable manner based on its structure.[1] The resulting mass spectrum serves as a chemical fingerprint. This guide will elucidate the characteristic fragmentation pathways of N-methyl-1-(3-pyridyl)ethylamine and compare them with those of its isomers, providing a robust framework for its analytical characterization.

Core Fragmentation Pathways of N-methyl-1-(3-pyridyl)ethylamine

Upon electron ionization (EI), N-methyl-1-(3-pyridyl)ethylamine (Molecular Weight: 136.19 g/mol [2]) will form a molecular ion ([M]•+) at m/z 136. The fragmentation of this molecular ion is dominated by cleavages at the bonds adjacent to the nitrogen atom, a common pathway for alkylamines known as α-cleavage.[3][4] This process leads to the formation of resonance-stabilized cations.

The primary fragmentation pathways are:

  • α-Cleavage with loss of a methyl radical (•CH₃): This is often a highly favorable fragmentation pathway. The cleavage of the C-C bond adjacent to the nitrogen on the ethyl chain side, but with the loss of the methyl group from the nitrogen, results in a prominent ion.

  • α-Cleavage with loss of a pyridylmethyl radical (•C₅H₄NCH₂): Cleavage of the bond between the chiral carbon and the pyridine ring.

  • Formation of the Pyridinium Ion: Cleavage can also result in the formation of ions characteristic of the pyridine moiety itself.

A key fragmentation process for amines is the α-cleavage, which involves the breaking of a C-C bond nearest to the nitrogen atom.[4] This results in the formation of an alkyl radical and a resonance-stabilized, nitrogen-containing cation.[4] For N-ethylpropylamine, for instance, this leads to fragment ions at m/z 58 and 72.[4]

Comparative Analysis with Isomers

To truly appreciate the uniqueness of a fragmentation pattern, it is essential to compare it with that of its structural isomers. Isomers of N-methyl-1-(3-pyridyl)ethylamine, such as N-methyl-2-(3-pyridyl)ethanamine and N-ethyl-3-pyridinemethanamine, share the same molecular formula (C₈H₁₂N₂) and molecular weight, but their different structures will lead to distinct mass spectra.[2][5]

Compound Structure Predicted Key Fragments (m/z) Distinguishing Features
N-methyl-1-(3-pyridyl)ethylaminePyridyl-CH(CH₃)-NH-CH₃121 (M-15), 93Base peak likely at m/z 121 due to the loss of a methyl radical.
N-methyl-2-(3-pyridyl)ethanaminePyridyl-CH₂-CH₂-NH-CH₃107, 92, 44Expect a significant peak at m/z 44 from cleavage yielding [CH₂=NHCH₃]⁺. The pyridylmethyl cation at m/z 92 would also be prominent.
N-ethyl-3-pyridinemethanaminePyridyl-CH₂-NH-CH₂-CH₃107, 92, 58A characteristic peak at m/z 58 from the loss of the pyridylmethyl radical is expected.

This comparative analysis highlights how the position of the methyl group and the point of attachment of the ethylamine chain to the pyridine ring significantly influence the fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a generalized protocol for the analysis of N-methyl-1-(3-pyridyl)ethylamine and its isomers.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Oven Program:
  • Initial temperature: 70 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

This self-validating protocol ensures reproducible chromatographic separation and mass spectral acquisition, allowing for reliable comparison of fragmentation patterns.

Mechanistic Insights into Fragmentation

The stability of the resulting fragment ions governs the observed fragmentation pattern.[1] For N-methyl-1-(3-pyridyl)ethylamine, the α-cleavage leading to the loss of a methyl radical is particularly favorable because it results in a secondary carbocation that is further stabilized by the nitrogen atom.

G M [M]•+ (m/z 136) N-methyl-1-(3-pyridyl)ethylamine frag1 m/z 121 [M-CH₃]⁺ M->frag1 - •CH₃ (α-cleavage) frag2 m/z 93 [C₅H₄NCH₂]⁺ M->frag2 - •CH(CH₃)NHCH₃ frag3 m/z 44 [CH₃NH=CH₂]⁺ M->frag3 Rearrangement & Cleavage

Caption: Primary fragmentation pathways of N-methyl-1-(3-pyridyl)ethylamine.

Alternative Analytical Approaches

While GC-MS with EI is a powerful tool for structural elucidation, other techniques can provide complementary information or may be more suitable for specific applications, such as quantification in biological matrices.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification. Electrospray ionization (ESI) is a soft ionization technique that typically produces an abundant protonated molecule ([M+H]⁺), which is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[6]
  • Advantages: Excellent for analyzing complex mixtures and thermally labile compounds.
  • Comparison: ESI would likely yield a strong [M+H]⁺ ion at m/z 137 for N-methyl-1-(3-pyridyl)ethylamine. The MS/MS fragmentation would be directed by the protonation site and would likely differ from the EI pattern, providing additional structural confirmation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.

  • Advantages: Unrivaled for unambiguous structure determination of pure compounds.

  • Comparison: NMR would definitively distinguish between the isomers by revealing the precise connectivity of atoms through chemical shifts and coupling constants. For example, the ¹H NMR spectrum of N-methyl-1-(3-pyridyl)ethylamine would show a characteristic quartet for the methine proton and a doublet for the adjacent methyl group, patterns that would be absent in its isomers.

    G cluster_identification Identification & Structural Elucidation cluster_quantification Quantification GC_MS GC-MS (EI) NMR NMR Spectroscopy LC_MS_MS LC-MS/MS (ESI) GC_NPD GC-NPD Analyte N-methyl-1-(3-pyridyl)ethylamine Analyte->GC_MS Provides fragmentation pattern Analyte->NMR Definitive structure Analyte->LC_MS_MS High sensitivity quantification Analyte->GC_NPD Selective for N-containing compounds

    Caption: Comparison of analytical techniques for N-methyl-1-(3-pyridyl)ethylamine.

3. Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD):

  • Principle: A highly selective detector for nitrogen- and phosphorus-containing compounds.
  • Advantages: Offers excellent sensitivity and selectivity for amine analysis, reducing interference from matrix components that do not contain nitrogen.[7]
  • Comparison: While GC-NPD would not provide structural information like mass spectrometry, it is a robust and cost-effective alternative for routine quantification when the identity of the analyte is already established.

Conclusion

The mass spectrometric fragmentation of N-methyl-1-(3-pyridyl)ethylamine is characterized by predictable α-cleavages that provide a distinctive fingerprint for its identification. A thorough understanding of these pathways, especially in comparison to its structural isomers, is paramount for accurate and reliable analysis. The choice of analytical technique—be it GC-MS, LC-MS/MS, or NMR—should be guided by the specific research question, whether it is structural elucidation, trace-level quantification, or routine screening. This guide provides the foundational knowledge and comparative insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]

  • Kim, S., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(7), 2333-2338. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5152594, N-Methyl-2-(pyridin-3-YL)ethanamine. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Avramovska, B., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Journal of the Serbian Chemical Society, 87(5), 569-583. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1987). N,N-Dimethylethylamine. (T-PV2096-01-8711-CH). Retrieved from [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 811. Retrieved from [Link]

  • ResearchGate. (2020). The MS/MS spectrum of alkaloid 1 (A) and the two proposed fragmentation mechanisms for the loss of an NH3 moiety (B). [Image]. Retrieved from [Link]

  • Hebisch, R., et al. (2024). Determination of N,N-dimethylethylamine, N,N-dimethylisopropylamine, N,N-dimethyl- n-propylamine and triethylamine in workplace air using ion chromatography (IC). ZORA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133342, N-[3-[N-Aziridyl]propyl]-2-[2-pyridyl]ethylamine. Retrieved from [Link]

  • Lin, H.-R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(7), 9336-9357. Retrieved from [Link]

  • All about chemistry. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. Retrieved from [Link]

  • Wang, C., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(4), 1166-1175. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2020). Reference mass spectra for the 18 target compounds extracted from the NIST MS database. [Image]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrilamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (2016). Rapid synthesis of N-methyl-N-[1-(3-pyridyl)ethyl]-formamide. Retrieved from [Link]

  • Google Patents. (2011). High-purity N-ethylmethylamine and process for preparing same. (US Patent No. US8420864B2).

Sources

Analytical Differentiation of Pyridine Ethylamine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural isomers of pyridine ethylamine—specifically 2-(2-aminoethyl)pyridine (2-PEA) , 3-(2-aminoethyl)pyridine (3-PEA) , and 4-(2-aminoethyl)pyridine (4-PEA) —serve as critical pharmacophores in histamine agonists (e.g., betahistine analogs) and ligand synthesis. While they share the molecular formula


 and a molecular weight of 122.17  g/mol , their distinct electronic environments and steric profiles necessitate precise analytical differentiation.

This guide moves beyond basic identification, providing a causal analysis of why specific analytical methods yield distinct signatures for each isomer. We focus on Nuclear Magnetic Resonance (NMR) as the structural gold standard and High-Performance Liquid Chromatography (HPLC) for purity profiling.

Structural Logic & Chemical Properties[1][2][3][4]

To select the correct analytical method, one must understand the underlying electronic differences. The position of the ethylamine chain relative to the pyridine nitrogen dictates the symmetry and basicity of the molecule.

Feature2-(2-aminoethyl)pyridine3-(2-aminoethyl)pyridine4-(2-aminoethyl)pyridine
Symmetry Asymmetric (

)
Asymmetric (

)
Symmetric (

axis)*
Ring Proton System ABCD (Four distinct environments)ABCD (Four distinct environments)AA'BB' (Two distinct environments)
Steric Environment "Ortho" effect; potential H-bonding"Meta" substitution"Para" substitution; sterically open
Key pKa (Ring N) ~5.9 (Shielded)~5.7~6.0 (Most accessible)

*Note: Symmetry assumes rapid rotation of the ethyl chain on the NMR timescale.

Method A: H NMR Spectroscopy (The Gold Standard)

NMR is the definitive method for differentiation. The causality here is symmetry . The 4-isomer possesses a plane of symmetry running through the N-C4 axis, rendering the C2/C6 protons equivalent and C3/C5 protons equivalent. The 2- and 3-isomers lack this symmetry.

Experimental Data Comparison ( , 400 MHz)
Proton Position2-PEA (Ortho)3-PEA (Meta)4-PEA (Para)
Ring H-2/H-6 (

to N)
H-6: ~8.5 ppm (Doublet)H-2: ~8.4 ppm (Singlet/Broad)H-6: ~8.5 ppm (Doublet)H-2,6: ~8.50 ppm (AA'BB' Doublet)
Ring H-3/H-5 (

to N)
H-3: ~7.1 ppmH-5: ~7.1 ppm (Multiplets)H-4: ~7.5 ppm (Doublet)H-5: ~7.2 ppm (dd)H-3,5: ~7.13 ppm (AA'BB' Doublet)
Ring H-4 (

to N)
H-4: ~7.6 ppm (Triplet of doublets)(See above)(Not applicable - substituted)
Coupling Pattern Complex ABCDDistinct Singlet at H-2Clean AA'BB' ("Roofing" effect)
Ethyl Chain (

-CH

)
~2.9 ppm~2.8 ppm~2.73 ppm
Ethyl Chain (

-CH

)
~3.0 ppm~2.9 ppm~2.98 ppm

Critical Diagnostic:

  • 4-PEA: Look for the AA'BB' system (two intense doublets/multiplets in the aromatic region) and simplified integration (2:2 ratio).

  • 3-PEA: Look for the H-2 Singlet (or broad singlet) at ~8.4–8.5 ppm. This proton is isolated between the ring Nitrogen and the alkyl group.

  • 2-PEA: Look for the most complex aromatic region (4 distinct signals) and the downfield shift of the ethyl protons due to the inductive effect of the adjacent ring nitrogen.

Visualization: NMR Identification Logic

NMR_Logic Start Unknown Isomer Sample (1H NMR in CDCl3) Aromatic Analyze Aromatic Region (7.0 - 8.6 ppm) Start->Aromatic Symmetry Is the pattern Symmetric (AA'BB' system)? Aromatic->Symmetry Result4 Identity: 4-(2-aminoethyl)pyridine (Evidence: 2 sets of equivalent protons) Symmetry->Result4 Yes (2 peaks, 2H each) Asymmetric Pattern is Asymmetric (ABCD system) Symmetry->Asymmetric No (Complex) H2_Signal Check ~8.4-8.5 ppm Is there a Singlet (H-2)? Asymmetric->H2_Signal Result3 Identity: 3-(2-aminoethyl)pyridine (Evidence: Isolated H-2 between N and R) H2_Signal->Result3 Yes Result2 Identity: 2-(2-aminoethyl)pyridine (Evidence: H-6 Doublet, no Singlet) H2_Signal->Result2 No

Caption: Decision tree for differentiating pyridine ethylamine isomers based on aromatic proton splitting patterns.

Method B: HPLC Separation (Purity & Quantification)

While NMR identifies structure, HPLC is required for purity analysis, especially when isomers are present as impurities in each other. Standard C18 columns often fail due to the basicity of the pyridine nitrogen and the primary amine, leading to peak tailing (silanol interactions).

Recommended Protocol: Mixed-Mode Chromatography We utilize a mixed-mode column (Reverse Phase + Cation Exchange) to exploit the pKa differences.

Experimental Protocol
  • Column: Primesep 100 or Amaze HD (SIELC Technologies) or equivalent Mixed-Mode.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ).
    
Separation Mechanism & Data

The elution order is governed by the accessibility of the ring nitrogen for protonation and interaction with the stationary phase.

IsomerElution OrderMechanistic Cause
2-PEA 1st (Fastest)Steric hindrance from the ethyl chain partially blocks the ring Nitrogen from interacting with stationary phase cation-exchange ligands.
3-PEA 2ndIntermediate basicity and steric accessibility.
4-PEA 3rd (Slowest)The ring Nitrogen is sterically unhindered, allowing maximum interaction with the acidic/cation-exchange sites on the column.
Visualization: HPLC Interaction

HPLC_Mechanism cluster_4 4-PEA (Strong Retention) cluster_2 2-PEA (Weak Retention) Stationary Stationary Phase (Alkyl chain + Acidic Group) N4 N (Exposed) Stationary->N4 Strong Ionic Interaction N2 N (Shielded) Stationary->N2 Steric Hindrance Chain4 Ethylamine (Far from N) Chain2 Ethylamine (Blocks N) N2->Chain2

Caption: Mechanistic difference in retention: 4-PEA binds strongly to mixed-mode phases due to an exposed ring nitrogen.

Method C: Mass Spectrometry (MS)[1][6]

Mass spectrometry (EI, 70eV) provides fragmentation patterns. While all isomers show a molecular ion (


) at 

122, the fragmentation pathways differ.
  • Common Fragment:

    
     30 (
    
    
    
    ). This is the base peak for most primary amines via
    
    
    -cleavage.
  • Differentiating Fragment (2-PEA): The 2-isomer often exhibits a "McLafferty-like" rearrangement or specific ortho-elimination that is less favorable in the 3- and 4-isomers.

  • Differentiating Fragment (3/4-PEA): These tend to show cleaner benzylic-type cleavage leading to pyridyl cations (

    
     92/93).
    

Note: MS is generally less specific than NMR for these isomers and should be used as confirmatory data alongside retention time.

Comprehensive Protocol for Unknown Identification

To ensure scientific integrity, follow this self-validating workflow:

  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Primary Screen (NMR):

    • Acquire

      
      H NMR (minimum 16 scans).
      
    • Checkpoint: Identify the aromatic region integration. If 2:2 symmetric, confirm 4-PEA .

    • Checkpoint: If asymmetric, expand 8.0–9.0 ppm region. Singlet = 3-PEA ; Doublet only = 2-PEA .

  • Purity Validation (HPLC):

    • Inject onto a Mixed-Mode column (e.g., Amaze HD).[1][2]

    • Compare retention time against a known standard of 4-PEA.

    • Logic: If the unknown elutes earlier than the 4-PEA standard, it is likely the 2- or 3-isomer.

  • Final Confirmation:

    • Verify the integral ratio of the ethyl chain protons (

      
       vs 
      
      
      
      ). Both should be triplets (or broad triplets) integrating to 2H each.

References

  • SIELC Technologies. Separation of N-Ethylpyridine-2-ethylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[1][2] Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General Reference for Pyridine Isomer Shifts).
  • Quora/Literature Consensus. Basicity comparison of aminopyridines and alkylpyridines. (Supporting pKa logic). Retrieved from [Link]

Sources

FTIR spectrum interpretation for amine dihydrochloride functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and organic synthesis, converting an amine "free base" into its dihydrochloride salt (·2HCl) is a critical step to enhance solubility, bioavailability, and stability. However, verifying this conversion requires precise spectroscopic interpretation.

This guide objectively compares the infrared spectral characteristics of Amine Free Bases versus their Dihydrochloride Salt counterparts. Unlike simple functional group matching, interpreting dihydrochloride salts requires analyzing complex "ammonium envelopes" and Fermi resonances that obscure standard regions. This document provides the causal logic, comparative data, and validated protocols necessary for confident identification.

The Core Comparison: Free Base vs. Dihydrochloride Salt[1]

The fundamental "product" analysis here is the successful protonation of the nitrogen centers. The "alternative" is the unprotonated free base or an incomplete salt formation.

The Mechanistic Shift

When an amine (


) reacts with HCl, the lone pair on the nitrogen bonds with a proton, forming an ammonium cation (

). In a dihydrochloride , this happens at two distinct nitrogen sites on the molecule.

Spectral Consequence: The symmetry of the vibration changes. The sharp, defined N-H stretching of the free base collapses into a broad, complex feature often called the "Ammonium Envelope," driven by strong hydrogen bonding between the ammonium proton and the chloride counter-ion (


).
Comparative Spectral Data Table
Spectral FeatureFree Amine (Alternative) Amine Dihydrochloride (Target) Physical Cause of Shift
N-H Stretch 3500–3300 cm⁻¹ Sharp, distinct bands.1° Amine: Doublet (Sym/Asym).2° Amine: Singlet.3200–2500 cm⁻¹ Broad, continuous "envelope."Often extends over C-H stretches.Formation of polar

bonds and strong H-bonding with

widens the energy distribution.
Combination Bands Absent 2500–2000 cm⁻¹ Weak, broad overtones.Fermi Resonance: Interaction between N-H stretching and overtones of N-H deformations.
N-H Deformation 1650–1580 cm⁻¹ Scissoring (1° only).Often weak/medium.1620–1560 cm⁻¹ Stronger, distinct bending mode.[1]Change in dipole moment upon protonation increases the intensity of the bending mode.
C-N Stretch 1250–1020 cm⁻¹ Medium intensity.[2][3]Shifted (+10–20 cm⁻¹) Often intensified.Protonation shortens the C-N bond slightly, increasing the force constant (

).

Deep Dive: Interpreting the Dihydrochloride Spectrum

A. The "Ammonium Envelope" (3200–2500 cm⁻¹)

This is the most diagnostic feature. In a dihydrochloride, you will not see the "clean" doublet of a primary amine. Instead, you observe a massive, broad absorption that swallows the C-H stretching region (2800–3000 cm⁻¹).

  • Expert Insight: Do not confuse this broadness with moisture (O-H stretch). The ammonium band often has "fine structure" or sub-peaks on the lower wavenumber side (2800–2400 cm⁻¹) due to combination bands, whereas water is a smooth, featureless blob centered higher (3400 cm⁻¹).

B. The "Amine Salt" Fingerprint (2000–2500 cm⁻¹)

A dihydrochloride salt often displays a series of weak but diagnostic bands in this typically "quiet" region.

  • Mechanism: These are overtone bands enhanced by the ionic field of the crystal lattice. If you see broad absorbance here, it confirms the salt formation.

C. Stoichiometry Implications (The "Di-" in Dihydrochloride)

FTIR is qualitative. It confirms the presence of the ammonium species. It cannot definitively prove you have a di-hydrochloride versus a mono-hydrochloride without supporting quantitative data (like Elemental Analysis or titration). However, if the starting material was a diamine, the complete disappearance of the sharp free-base N-H stretches (3300-3400 cm⁻¹) is the primary indicator of full conversion.

Visualizing the Transformation

The following diagram illustrates the logical flow of spectral changes during the salt formation process.

SaltFormation FreeBase Free Diamine (R-NH2) Reaction Protonation FreeBase->Reaction SpecFree Spectrum: Sharp N-H (3300-3500) Weak Bending FreeBase->SpecFree HCl 2x HCl HCl->Reaction Salt Dihydrochloride Salt (R-NH3+ Cl-) Reaction->Salt Ionic Bond Formation SpecSalt Spectrum: Broad Envelope (2500-3200) Fermi Resonance (2000-2500) Shifted C-N Salt->SpecSalt

Figure 1: Mechanistic and spectral transformation from Free Amine to Dihydrochloride Salt.

Experimental Protocol: Validating the Spectrum

The hygroscopic nature of amine dihydrochlorides makes them notorious for generating "wet" spectra that mask the ammonium envelope.

Method Selection: ATR vs. Transmission (KBr)
FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Prep Time < 1 min10–15 minsATR for routine checks.
Moisture Risk Low (Minimal exposure)High (KBr is hygroscopic)ATR is preferred for hygroscopic salts.
Resolution Lower effective pathlengthHigh sensitivityKBr for trace impurity detection.[4]
Step-by-Step Protocol (ATR Method)

This protocol is designed to eliminate the "Water Artifact" false positive.

  • Crystal Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure the background scan shows flat lines around 3400 cm⁻¹ and 1640 cm⁻¹ (atmospheric water).

  • Sample Drying (Critical):

    • Why: Amine salts absorb atmospheric water instantly.

    • Action: Dry the dihydrochloride sample in a vacuum desiccator over

      
       for at least 2 hours prior to scanning.
      
  • Loading: Place the sample on the crystal. Apply high pressure using the anvil.

    • Note: Salts are hard crystals. Ensure good contact to avoid "weak" spectra that look like noise.

  • Acquisition: Scan 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 32 (minimum).

  • Validation Check:

    • Look at 3500 cm⁻¹.[5][6] Is there a smooth, rounded hump? If yes, your sample is wet. Re-dry.

    • Look at 2800–2500 cm⁻¹. Is it a jagged, broad slope? This is the correct Ammonium Envelope.

Decision Tree for Analysis

AnalysisFlow Start Start Analysis Check3400 Check 3400 cm-1 Region Start->Check3400 IsSharp Sharp Doublet? Check3400->IsSharp IsBroad Broad Hump? IsSharp->IsBroad No FreeBase Result: Free Base (Incomplete Salt Formation) IsSharp->FreeBase Yes WetSalt Result: Wet Salt (Water Interference) IsBroad->WetSalt Yes (Smooth) Check2500 Check 2500-3000 cm-1 IsBroad->Check2500 No Jagged Jagged/Broad Envelope? Check2500->Jagged Jagged->FreeBase No (distinct C-H only) Success CONFIRMED: Amine Dihydrochloride Jagged->Success Yes

Figure 2: Analytical decision tree for validating amine salt formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for ammonium band assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Amine Hydrochlorides. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.[2]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Detailed discussion on Fermi resonance in amine salts).

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal of these materials is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride, ensuring the protection of your team and the environment.

Understanding the Compound: Hazard Profile and Disposal Imperatives

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride is classified as a skin and eye irritant.[1] As a pyridine derivative, it is considered hazardous waste and requires specific disposal procedures.[2][3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2] The primary and recommended method of disposal is through a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Table 1: Hazard Information for Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: IF SKIN irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[1]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: IF eye irritation persists: Get medical advice/attention.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the necessary steps for the safe and compliant disposal of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride. This process is designed to minimize risk and ensure adherence to regulatory standards.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Segregation cluster_disposal_path Disposal Pathway A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (Fume Hood) A->B Safety First C Characterize Waste: - Unused Product - Contaminated Labware - Aqueous Solutions B->C Proceed to Handling D Segregate Waste into Compatible, Labeled Containers C->D Categorize & Separate E Package for Professional Disposal Service D->E Prepare for Transport F Arrange for Pickup by a Licensed Waste Contractor E->F Schedule Removal G Final Disposal via Chemical Incineration F->G Compliant Destruction

Caption: Disposal workflow for Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride for disposal, it is imperative to use appropriate PPE and engineering controls to minimize exposure.

  • Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Personal Protective Equipment :

    • Eye and Face Protection : Wear chemical safety goggles and a face shield.[1]

    • Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[2]

    • Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator.[5]

Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are critical to prevent accidental reactions and ensure safe transport.

  • Waste Container : Use a designated, sealable, and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical; for solids, a high-density polyethylene (HDPE) container is suitable.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride," and any associated hazard symbols.[2]

  • Segregation : Do not mix this waste with other incompatible materials, such as strong oxidizing agents.[2]

Disposal of Unused or Waste Product (Solid)

For the disposal of the solid form of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride:

  • Carefully transfer the solid waste into the designated hazardous waste container.

  • Ensure the exterior of the container is clean and free of contamination.

  • Seal the container tightly.

  • Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat and incompatible chemicals.[2]

Disposal of Contaminated Materials

Items such as pipette tips, weigh boats, and contaminated gloves should be disposed of as hazardous waste.

  • Collect all contaminated disposable materials in a separate, labeled hazardous waste bag or container.

  • Once the container is full, seal it securely.

  • Place the sealed container in the designated hazardous waste storage area.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate : Ensure the area is well-ventilated.[2]

  • Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Collect : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.

Professional Disposal Service: The Final Step

The ultimate disposal of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride must be handled by a licensed professional waste disposal service.[1] Your institution's EHS department will coordinate the pickup and disposal of the properly packaged and labeled hazardous waste. The standard procedure for this type of compound is high-temperature incineration.[3]

References

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • Fisher Scientific. Safety Data Sheet: Pyridine. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.